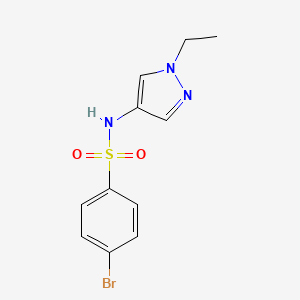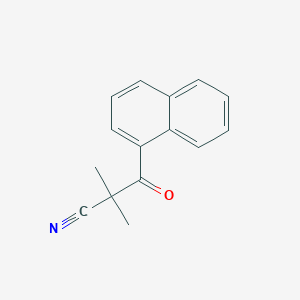
2,2-Dimethyl-3-(naphthalen-1-yl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-(naphthalen-1-yl)-3-oxopropanenitrile is an organic compound characterized by its unique structure, which includes a naphthalene ring attached to a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(naphthalen-1-yl)-3-oxopropanenitrile typically involves the reaction of naphthalene derivatives with nitrile-containing reagents under controlled conditions. One common method includes the use of Friedel-Crafts acylation followed by nitrile addition. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyl-3-(naphthalen-1-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents or other electrophiles can be used under conditions that favor substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-(naphthalen-1-yl)-3-oxopropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,2-Dimethyl-3-(naphthalen-1-yl)-3-oxopropanenitrile exerts its effects involves interactions with molecular targets and pathways within biological systems. The nitrile group can interact with enzymes or receptors, leading to changes in cellular processes. The naphthalene ring may also play a role in binding to specific targets, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
- 2,2-Dimethyl-3-(naphthalen-1-yl)pyrrolidine
- 2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine
Comparison: Compared to these similar compounds, 2,2-Dimethyl-3-(naphthalen-1-yl)-3-oxopropanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The structural differences also influence the compound’s physical properties and applications in various fields.
Propiedades
Fórmula molecular |
C15H13NO |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-naphthalen-1-yl-3-oxopropanenitrile |
InChI |
InChI=1S/C15H13NO/c1-15(2,10-16)14(17)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1-2H3 |
Clave InChI |
PTNBRIKGMXAJKH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)C(=O)C1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


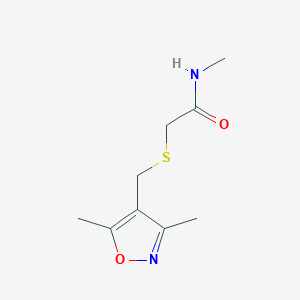
![4-(1-benzofuran-2-ylcarbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14911829.png)
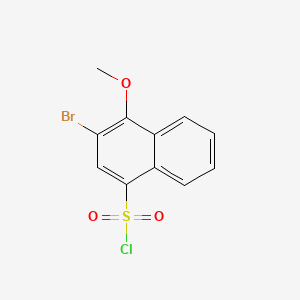


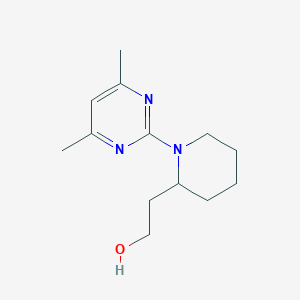
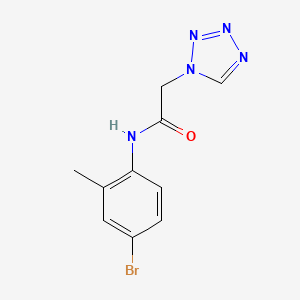
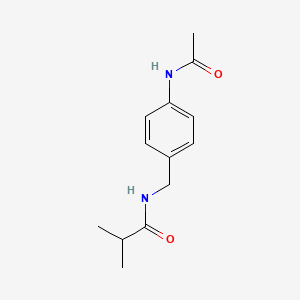


![2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-amine](/img/structure/B14911871.png)
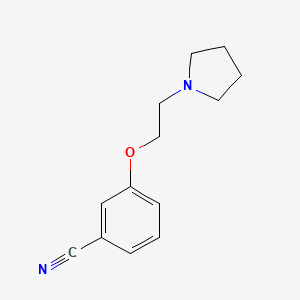
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B14911887.png)
